4-methoxy-3-quinolin-3-ylbenzamide
Description
4-Methoxy-3-quinolin-3-ylbenzamide is a quinoline-derived compound featuring a benzamide moiety substituted with a methoxy group at the 4-position and a quinolin-3-yl group at the 3-position of the benzene ring. Quinoline derivatives are widely explored for their applications in medicinal chemistry due to their bioactivity, such as antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-methoxy-3-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-7-6-12(17(18)20)9-14(16)13-8-11-4-2-3-5-15(11)19-10-13/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCRDTMAMVVVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-quinolin-3-ylbenzamide typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For example, the Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
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Introduction of the Methoxy Group: : The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
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Formation of the Benzamide Moiety: : The benzamide moiety can be introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for 4-methoxy-3-quinolin-3-ylbenzamide may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-quinolin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-Methoxy-3-quinolin-3-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-quinolin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Substituted quinoline with 4-chlorophenyl and 4-methoxyphenyl groups at positions 2 and 3, respectively, and an amino group at position 3.
- Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling of 1-aminocyclohexanone with 4-methoxyphenylboronic acid in DMF .
- Properties: Melting point 223–225°C (ethanol); characterized by IR (N–H stretch at ~3400 cm⁻¹) and NMR (aromatic proton signals at δ 6.8–8.1 ppm) .
- Comparison: Unlike 4-methoxy-3-quinolin-3-ylbenzamide, compound 4k lacks the benzamide group but shares the methoxyphenyl substituent. The amino group in 4k may enhance solubility, whereas the benzamide in the target compound could influence hydrogen-bonding interactions.
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)
- Structure: Quinoline with dual 4-methoxyphenyl groups at positions 2 and 3.
- Synthesis : Similar to 4k, using bis-substituted boronic acid derivatives .
Benzamide-Containing Derivatives
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (3)
- Structure: Benzamide linked to a thiadiazole-quinoxaline hybrid.
- Synthesis: Derived from condensation of 3-hydroxyquinoxaline-2-carbohydrazide with isothiocyanates, followed by cyclization .
- Comparison: The thiadiazole ring introduces sulfur-based reactivity, differing from the quinoline-benzamide scaffold. Such structural variations significantly impact electronic properties and metabolic stability .
Quinoxaline Derivatives
4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine
- Structure: Quinoxaline core with a dimethylbenzenamine substituent.
- Properties : Molecular weight 327.43; IR peaks at 3329 cm⁻¹ (N–H) and 1612 cm⁻¹ (C=N); ¹H NMR signals at δ 2.85 ppm (N–CH₃) .
- Comparison: Quinoxalines exhibit distinct π-conjugation compared to quinolines, affecting absorption spectra and redox behavior. The dimethylamine group in this compound contrasts with the methoxy-benzamide in the target molecule, altering polarity and bioavailability .
Data Tables
Table 2: Spectroscopic Properties
Key Findings and Implications
Synthetic Flexibility: Pd-catalyzed cross-coupling (as in ) is a viable route for synthesizing methoxy-substituted quinolines, suggesting applicability to the target compound.
Functional Group Impact: The benzamide group in 4-methoxy-3-quinolin-3-ylbenzamide may enhance binding to biological targets compared to amino or thiadiazole substituents in analogs .
Spectroscopic Signatures : Methoxy groups consistently show IR peaks near 2850–3000 cm⁻¹ (C–O stretch) and NMR signals at δ 3.7–3.9 ppm, aiding structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
